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Introduction

Understanding the spatial arrangement and interaction of proteins on the surface of
lymphocytes is crucial for deciphering immune responses and developing novel therapeutics.
Chemical crosslinking offers a powerful tool to investigate these protein topographies in their
native cellular environment. BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone)
is @ homobifunctional, amine-reactive, and base-cleavable crosslinker that has been effectively
used to map the nearest-neighbor relationships of lymphocyte surface antigens.[1][2]

These application notes provide a comprehensive overview, detailed protocols, and data
interpretation guidelines for utilizing BSOCOES to elucidate the organization of proteins on the
lymphocyte cell surface.

Properties of BSOCOES Crosslinker

BSOCOES is an N-hydroxysuccinimide (NHS) ester crosslinker that forms stable amide bonds
with primary amines (e.g., the side chains of lysine residues and N-termini of proteins).[3] Its
key features make it well-suited for studying cell surface protein interactions:
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Property

Description

Reference

Reactivity

Reacts with primary amines at
pH 7.2-8.0.

[3]

Spacer Arm Length

13 A

[2]4]

Cleavability

The sulfone bond in the spacer
arm is cleavable under alkaline
conditions (e.g., pH 11.6, 37°C
for 2 hours), allowing for the
analysis of individual protein
components of a crosslinked

complex.

[3]

Membrane Permeability

BSOCOES is a lipophilic
molecule and is permeable to
cell membranes. This allows
for the crosslinking of both cell
surface and intracellular

proteins.

[3]4]

Solubility

Insoluble in water; must be
dissolved in an organic solvent
like DMSO or DMF

immediately before use.

[3]4]

Experimental Applications: Mapping Lymphocyte

Surface Antigens

BSOCOES has been successfully employed to study the organization of key lymphocyte

surface antigens, such as the major histocompatibility complex (MHC) and viral glycoproteins

on infected cells.[2] The general principle involves treating intact lymphocytes with BSOCOES

to covalently link adjacent proteins. The resulting crosslinked complexes are then isolated,

typically by immunoprecipitation, and analyzed by techniques like two-dimensional

polyacrylamide gel electrophoresis (2D-PAGE) to identify the interacting partners.[2]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011283_BSOCOES_UG.pdf
https://academic.oup.com/jimmunol/article-abstract/124/2/913/8083695
https://www.gbiosciences.com/Protein-Research/BSOCOES
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011283_BSOCOES_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011283_BSOCOES_UG.pdf
https://www.gbiosciences.com/Protein-Research/BSOCOES
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011283_BSOCOES_UG.pdf
https://www.gbiosciences.com/Protein-Research/BSOCOES
https://academic.oup.com/jimmunol/article-abstract/124/2/913/8083695
https://academic.oup.com/jimmunol/article-abstract/124/2/913/8083695
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Quantitative Data from BSOCOES Crosslinking on

Lymphocyte Surface Antigens

The following table summarizes quantitative data from a study using BSOCOES to map surface

antigens on Rauscher murine leukemia virus (R-MLV)-transformed C57BL/6 mouse leukemia

cells (RBL-5A).[2]

Observed
Antibody Used Monomer Crosslinked Inferred
. for Molecular Complex Composition
Target Antigen . ) )
Immunoprecipi Weight Molecular of Crosslinked
tation (Daltons) Weights Complex
(Daltons)
Anti-R-MLV gp70 Homodimer of
R-MLV gp70 70,000 140,000
serum gp70
Homotrimer of
210,000
gp70
) Higher-order
High Molecular ]
) ) oligomers of
Weight Species
gp70
46,000 (heavy Dimer of one
H-2b Anti-H-2b serum chain), 12,000 58,000 heavy chain and

(light chain)

one light chain

Higher Molecular

Weight Species

Complexes of H-
2b with other

surface proteins

Experimental Protocols

This section provides a detailed protocol for the chemical crosslinking of lymphocyte surface

antigens using BSOCOES, followed by analysis using 2D-PAGE.
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Protocol 1: Crosslinking of Lymphocyte Surface
Antigens with BSOCOES

Materials:

Lymphocytes (e.qg., isolated primary lymphocytes or cultured lymphocyte cell line)
e BSOCOES crosslinker

o Dimethyl sulfoxide (DMSO), anhydrous

e Phosphate-buffered saline (PBS), pH 7.2-8.0, ice-cold

e Quenching buffer: 1 M Tris-HCI, pH 7.5

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

e Microcentrifuge tubes

¢ Rotating platform or rocker

Procedure:

o Cell Preparation:

o Harvest lymphocytes and wash them three times with ice-cold PBS to remove any amine-
containing culture media.

o Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 107 cells/mL.
o Crosslinker Preparation:

o Immediately before use, prepare a 10-25 mM stock solution of BSOCOES in anhydrous
DMSO.

e Crosslinking Reaction:
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o Add the BSOCOES stock solution to the cell suspension to a final concentration of 1-2
mM.

o Incubate the reaction mixture for 30 minutes to 2 hours at 4°C with gentle rotation. The
optimal time and concentration should be determined empirically for each cell type and
target protein.

e Quenching the Reaction:

o Stop the crosslinking reaction by adding the quenching buffer to a final concentration of
20-50 mM.

o Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted BSOCOES.
e Cell Lysis:

o Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

o Carefully remove the supernatant and wash the cells once with ice-cold PBS.

o Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

o Incubate on ice for 30 minutes, with occasional vortexing.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant
contains the crosslinked protein complexes.

Protocol 2: Analysis of Crosslinked Complexes by 2D-
PAGE

Principle: In the first dimension, the crosslinked protein complexes are separated by SDS-
PAGE under non-reducing conditions. The gel lane is then excised and treated with an alkaline
buffer to cleave the BSOCOES crosslinker. The cleaved proteins are then separated in the
second dimension by SDS-PAGE under reducing conditions. Proteins that were part of a
crosslinked complex will appear as off-diagonal spots.

Materials:
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e Crosslinked cell lysate from Protocol 1

o SDS-PAGE gels and running buffers

e 2x Non-reducing sample buffer

» Cleavage buffer: Buffer at pH 11.6 (e.g., carbonate-bicarbonate buffer)

e Reducing sample buffer (containing DTT or (3-mercaptoethanol)

e Protein staining solution (e.g., Coomassie Blue or silver stain)

Procedure:

» First Dimension: Non-Reducing SDS-PAGE:

o Mix the crosslinked cell lysate with 2x non-reducing sample buffer and heat at 95°C for 5
minutes.

o Load the sample onto an SDS-PAGE gel and run the electrophoresis until the dye front
reaches the bottom.

o Cleavage of Crosslinks:

o Carefully excise the entire lane from the first-dimension gel.

o Incubate the gel strip in the cleavage buffer for 2 hours at 37°C to cleave the BSOCOES
crosslinker.

e Second Dimension: Reducing SDS-PAGE:

o Equilibrate the gel strip in reducing sample buffer for 30 minutes.

o Place the equilibrated gel strip horizontally at the top of a second, larger SDS-PAGE gel.

o Run the second-dimension electrophoresis.

» Visualization and Analysis:
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o Stain the second-dimension gel with a suitable protein stain.
o Proteins that were not part of a crosslinked complex will migrate along a diagonal line.

o Proteins that were crosslinked will appear as spots below the diagonal, at the molecular
weight of their individual components. The horizontal position of these spots corresponds
to the molecular weight of the crosslinked complex in the first dimension.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for mapping lymphocyte surface antigens using BSOCOES.
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Caption: BSOCOE crosslinking reaction with primary amines on proteins.

Crosslinking-Induced Signaling Concept
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Caption: Conceptual diagram of crosslinking-induced cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Mapping
Lymphocyte Surface Antigens with BSOCOES Crosslinker]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b014174#mapping-lymphocyte-
surface-antigens-with-bsocoes-crosslinker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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